![molecular formula C11H13ClN2S B8442617 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine](/img/structure/B8442617.png)
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 2-chloropyridine, the compound undergoes a series of reactions to introduce the methyl group at the 5-position.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the azacyclopentene ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could result in a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the azacyclopentene and methylthio groups.
3-(2-Chloropyrid-5-yl)-1-azacyclopentene: Similar structure but without the methylthio group.
2-Methylthio-1-azacyclopentene: Lacks the chloropyridyl group.
Uniqueness
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H13ClN2S |
|---|---|
分子量 |
240.75 g/mol |
IUPAC 名称 |
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13ClN2S/c1-15-11-9(4-5-13-11)6-8-2-3-10(12)14-7-8/h2-3,7,9H,4-6H2,1H3 |
InChI 键 |
LJEFAWPHRQKORU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NCCC1CC2=CN=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
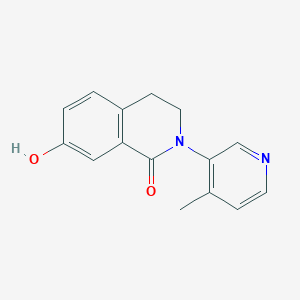
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanone](/img/structure/B8442546.png)
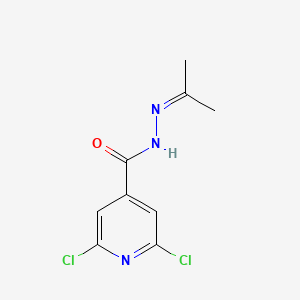
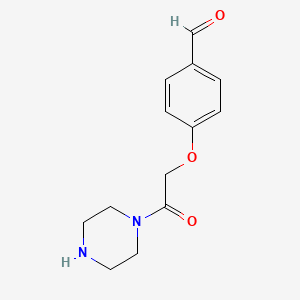
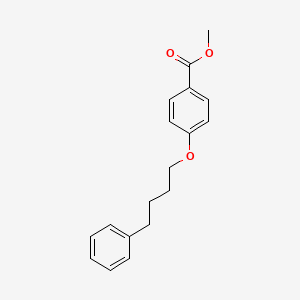
![2-[(3-hydroxy-1-propyl)amino]-4-methylpyridine-N-oxide](/img/structure/B8442559.png)
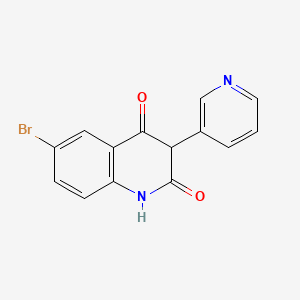

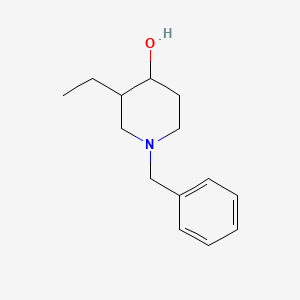
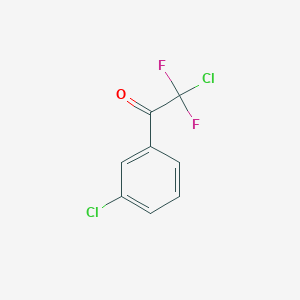
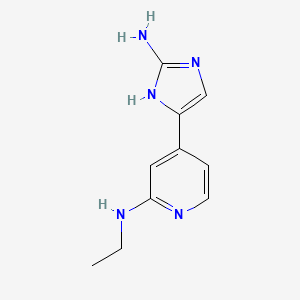
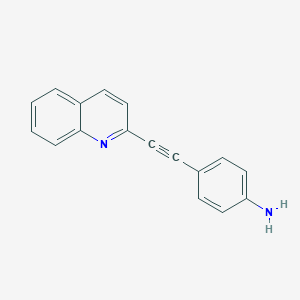
![2-Sulfamoyl-6-methoxythieno[3,2-b]pyridine](/img/structure/B8442618.png)

